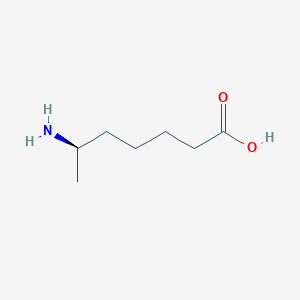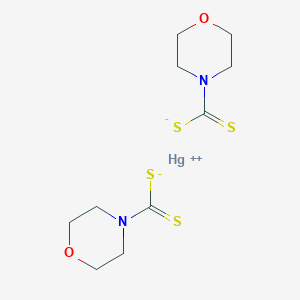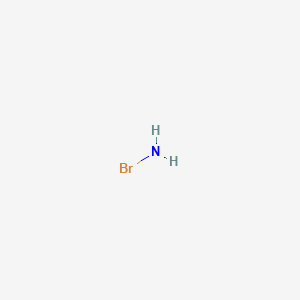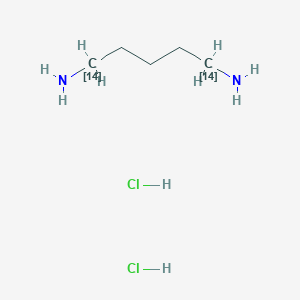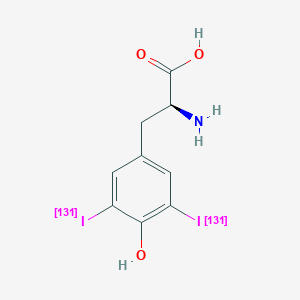
Diotyrosine I-131
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diotyrosine I 131 is a compound that incorporates the radioactive isotope iodine-131 into the diotyrosine molecule. Iodine-131 is a beta-emitting radionuclide with a physical half-life of 8.1 days, commonly used in medical applications, particularly in the treatment of thyroid diseases . Diotyrosine is an amino acid derivative formed by the oxidative coupling of two tyrosine residues, often found in proteins and peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diotyrosine I 131 involves the incorporation of iodine-131 into the diotyrosine molecule. This can be achieved through various iodination reactions, where iodine-131 is introduced to the tyrosine residues under oxidative conditions. Common reagents used in these reactions include hydrogen peroxide and peroxidase enzymes .
Industrial Production Methods
Industrial production of diotyrosine I 131 typically involves the neutron irradiation of a tellurium dioxide (TeO2) target to produce iodine-131, followed by its separation using dry distillation techniques . The iodine-131 is then chemically incorporated into diotyrosine through controlled iodination processes.
Analyse Des Réactions Chimiques
Types of Reactions
Diotyrosine I 131 undergoes various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form diotyrosine.
Substitution: Iodine-131 can be substituted into the tyrosine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used.
Substitution: Iodine-131 is introduced under controlled conditions to ensure specific incorporation into the tyrosine residues.
Major Products
The major product of these reactions is diotyrosine I 131, where iodine-131 is specifically incorporated into the diotyrosine molecule.
Applications De Recherche Scientifique
Diotyrosine I 131 has several scientific research applications, including:
Chemistry: Used as a radiolabel for studying protein and peptide interactions.
Biology: Helps in tracing and studying the metabolic pathways of proteins.
Medicine: Primarily used in the treatment of thyroid diseases, such as hyperthyroidism and thyroid cancer.
Industry: Utilized in the production of radiopharmaceuticals for diagnostic and therapeutic purposes.
Mécanisme D'action
The mechanism of action of diotyrosine I 131 involves the beta emission of iodine-131, which leads to the destruction of targeted tissues. When administered, the iodine-131 is rapidly absorbed and distributed within the extracellular fluid of the body. It is concentrated in the thyroid via the sodium/iodide symporter and subsequently oxidized to iodine. The beta emission from iodine-131 destroys thyroidal tissue, making it effective in treating thyroid diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodine-123: Another iodine isotope used in nuclear imaging due to its lower toxicity compared to iodine-131.
Tositumomab and Iodine I 131 Tositumomab: A radioimmunotherapeutic regimen targeting CD20 antigen in non-Hodgkin lymphoma.
Uniqueness
Diotyrosine I 131 is unique due to its specific incorporation of iodine-131 into the diotyrosine molecule, making it highly effective in targeting and treating thyroid diseases. Its ability to emit beta radiation allows for the destruction of targeted tissues, distinguishing it from other iodine isotopes and radiopharmaceuticals.
Propriétés
Numéro CAS |
14679-68-6 |
|---|---|
Formule moléculaire |
C9H9I2NO3 |
Poids moléculaire |
440.98 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-hydroxy-3,5-bis(131I)(iodanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1/i10+4,11+4 |
Clé InChI |
NYPYHUZRZVSYKL-MRRCGLJLSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1[131I])O)[131I])C[C@@H](C(=O)O)N |
SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |
SMILES canonique |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |
Autres numéros CAS |
14679-68-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



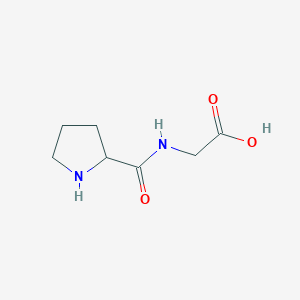
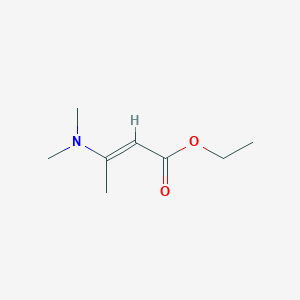
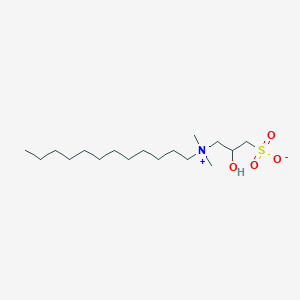
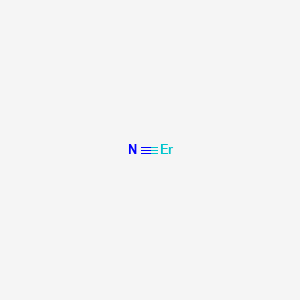
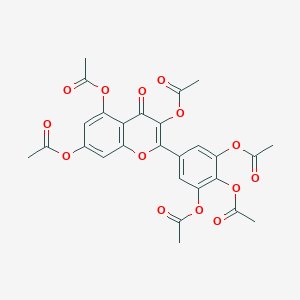
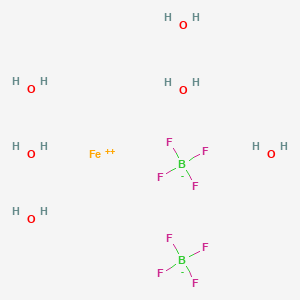
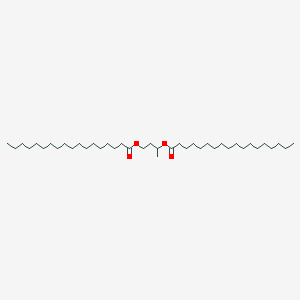
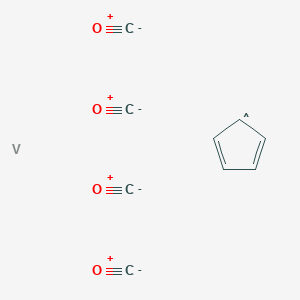
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
